molecular formula C20H16O3 B12753215 Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- CAS No. 123769-43-7

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl-

Cat. No.: B12753215
CAS No.: 123769-43-7
M. Wt: 304.3 g/mol
InChI Key: FBSZULXZPXLAOG-UHFFFAOYSA-N
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Description

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl with 2-naphthalenylmethanone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl (phenyl)methanone
  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)-

Uniqueness

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxepin ring with a naphthalene moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

123769-43-7

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(naphthalen-2-yl)methanone

InChI

InChI=1S/C20H16O3/c21-20(16-7-6-14-4-1-2-5-15(14)12-16)17-8-9-18-19(13-17)23-11-3-10-22-18/h1-2,4-9,12-13H,3,10-11H2

InChI Key

FBSZULXZPXLAOG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4C=C3)OC1

Origin of Product

United States

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